2,6-Dichloro-n-boc-DL-phenylalanine
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Overview
Description
2,6-Dichloro-n-boc-DL-phenylalanine is a chemical compound with the molecular formula C14H17Cl2NO4 and a molecular weight of 334.20 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group .
Preparation Methods
The synthesis of 2,6-Dichloro-n-boc-DL-phenylalanine typically involves the following steps:
Starting Material: The synthesis begins with phenylalanine as the starting material.
Chlorination: The phenyl ring of phenylalanine is chlorinated at the 2 and 6 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,6-Dichloro-n-boc-DL-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like propylphosphonic anhydride (T3P) to form amide bonds.
Scientific Research Applications
2,6-Dichloro-n-boc-DL-phenylalanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-n-boc-DL-phenylalanine depends on its specific application. In biological systems, the compound may act by inhibiting enzymes or interacting with proteins due to the presence of the chlorinated phenyl ring and the free amine group after deprotection . The molecular targets and pathways involved can vary based on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
2,6-Dichloro-n-boc-DL-phenylalanine can be compared with other similar compounds, such as:
2,4-Dichloro-n-boc-DL-phenylalanine: Similar structure but with chlorine atoms at the 2 and 4 positions.
2,6-Dichloro-DL-phenylalanine: Lacks the Boc protecting group.
2,6-Dichloro-n-boc-L-phenylalanine: The L-enantiomer of the compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which can influence its reactivity and applications .
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-9(15)5-4-6-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKLZYRUNSCPAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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